![molecular formula C21H23N5OS B12463838 2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona es un compuesto orgánico complejo que presenta un anillo de triazol y un anillo de piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona generalmente implica múltiples pasos. Un método común incluye la S-alquilación de 4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol en un medio alcalino con 2-bromo-1-feniletanona, seguida de la reducción de la cetona correspondiente . Las condiciones de reacción a menudo requieren temperaturas específicas, solventes y catalizadores para garantizar el rendimiento y la pureza deseados del producto.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio, centrándose en la rentabilidad, la escalabilidad y las consideraciones ambientales.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en varias posiciones en los anillos de triazol y piperazina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el solvente y el pH, son cruciales para el éxito de estas reacciones.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Se ha explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Mecanismo De Acción
El mecanismo de acción de 2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona involucra su interacción con objetivos moleculares y vías específicas. El anillo de triazol puede interactuar con varias enzimas y receptores, inhibiendo potencialmente su actividad. El anillo de piperazina puede mejorar la afinidad de unión y la selectividad del compuesto para ciertos objetivos. Estas interacciones pueden conducir a varios efectos biológicos, como la actividad antimicrobiana o anticancerígena .
Comparación Con Compuestos Similares
Compuestos similares
4-(4-bromofenil)-5-fenil-4H-1,2,4-triazol-3-tiol: Un precursor en la síntesis del compuesto objetivo.
Derivados de 1,2,4-triazol: Conocidos por sus diversas actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Singularidad
2-[(4-metil-5-fenil-4H-1,2,4-triazol-3-il)sulfanil]-1-(4-fenilpiperazin-1-il)etanona es única debido a su combinación de un anillo de triazol y un anillo de piperazina, que puede conferir actividades biológicas y propiedades químicas distintas. Esta combinación puede mejorar el potencial del compuesto como agente terapéutico o como bloque de construcción para moléculas más complejas.
Propiedades
Fórmula molecular |
C21H23N5OS |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C21H23N5OS/c1-24-20(17-8-4-2-5-9-17)22-23-21(24)28-16-19(27)26-14-12-25(13-15-26)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
Clave InChI |
WWCWGRNTKZGCRT-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


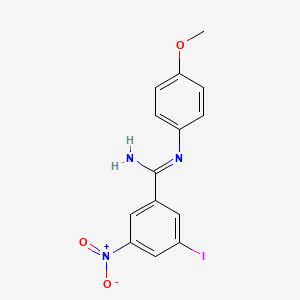
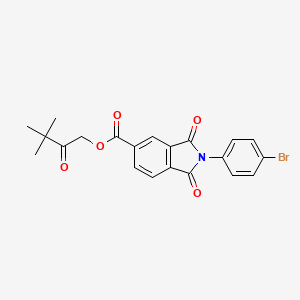
![14-Fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-1(18),8,12(17),13,15-pentaen-11-one](/img/structure/B12463773.png)
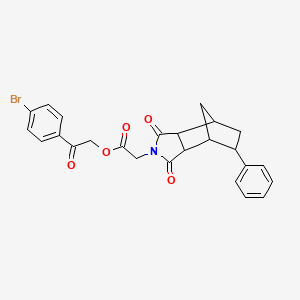
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylglycinamide](/img/structure/B12463788.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)
![propyl 4-({[4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12463808.png)
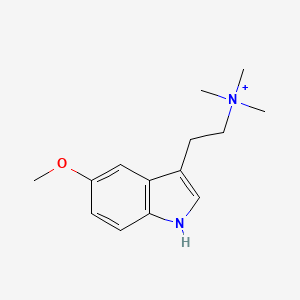
![4-Nitrophenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12463820.png)
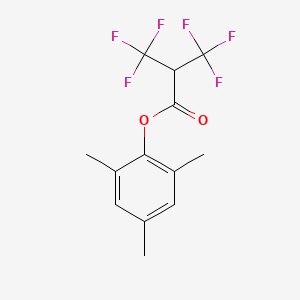
methanone](/img/structure/B12463828.png)
![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
